molecular formula C19H25N3O2S B3020327 N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950443-57-9

N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B3020327
CAS RN: 950443-57-9
M. Wt: 359.49
InChI Key: JOYYKBOKUKKTAB-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide” is a complex organic compound. It is related to compounds used in the development of palbociclib, a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6 . This class of drugs is developed for the treatment of ER-positive and HER2-negative breast cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopentyl group, a hexahydro1benzothieno[2,3-d]pyrimidin group, and a propanamide group. Unfortunately, specific structural information for this compound was not found in the available resources.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and specific to the particular synthetic pathway used. As an intermediate in the synthesis of drugs like palbociclib, it would be involved in several stages of the synthetic process .

Mechanism of Action

While the specific mechanism of action for this compound is not known, it is related to compounds used in the development of drugs like palbociclib . Palbociclib is a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6, which are key regulators of the cell cycle .

properties

IUPAC Name

N-cyclopentyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-11-6-7-13-14(10-11)25-19-17(13)18(24)21-15(22-19)8-9-16(23)20-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYYKBOKUKKTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide

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